1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide
Description
Historical Development of Pyrazole-Benzothiazole Hybrid Molecules
The synthesis of pyrazole-benzothiazole hybrids traces its origins to early 20th-century efforts to combine nitrogen-containing heterocycles for enhanced pharmacological profiles. Pyrazole derivatives gained prominence following Knorr’s 1883 discovery of their synthesis via cyclocondensation of 1,3-diketones with hydrazines. Benzothiazoles, recognized for their electron-deficient aromatic systems, were later integrated into medicinal scaffolds due to their antimicrobial and antitumor properties.
A pivotal advancement occurred in 2019 with the development of pyrazolo-benzothiazole hybrids (e.g., compounds 7–26), which demonstrated nanomolar cytotoxicity against colon (HT-29), prostate (PC-3), and glioblastoma (U87MG) cell lines. These hybrids leveraged the planar rigidity of benzothiazole to improve DNA intercalation, while pyrazole’s hydrogen-bonding capacity enhanced target affinity. Structural optimization focused on substituent effects, revealing that electron-withdrawing groups at the pyrazole C4 position (e.g., sulfonamide in compound 14) correlated with potent activity (IC~50~ = 1.2–2.8 µM).
Table 1: Cytotoxic Activity of Select Pyrazolo-Benzothiazole Hybrids
| Compound | IC~50~ (HT-29, µM) | IC~50~ (PC-3, µM) | IC~50~ (U87MG, µM) |
|---|---|---|---|
| 8 | 3.4 | 4.1 | 2.9 |
| 14 | 1.2 | 1.8 | 1.5 |
| 23 | 5.6 | 6.3 | 4.7 |
Recent methodologies employ green catalysts like nano-ZnO to achieve >95% yields in pyrazole syntheses, underscoring industrial scalability.
Significance in Medicinal Chemistry Research
Pyrazole-benzothiazole hybrids occupy a critical niche in oncology due to their dual inhibition of tyrosine kinases and topoisomerases. The benzothiazole moiety’s ability to intercalate DNA bases complements pyrazole’s role in blocking ATP-binding pockets, as seen in kinase inhibitors like imatinib. Hybridization also mitigates metabolic degradation; for instance, methyl substitutions at pyrazole N1 and C3 (as in the target compound) reduce cytochrome P450-mediated oxidation.
Sulfonamide integration, exemplified by 1H-pyrazole-4-sulfonamide derivatives, introduces hydrogen-bond donors that enhance solubility and target engagement. In U937 lymphoma cells, derivatives such as MR-S1-1 and MR-S1-15 exhibit antiproliferative activity at half maximal inhibitory concentrations of 1.7 µM and 3.0 µM, respectively, without cytotoxicity (LC~50~ > 100 µM). This selectivity stems from sulfonamide’s preferential binding to overexpressed carbonic anhydrases in tumor microenvironments.
Evolution of Sulfonamide-Containing Heterocyclic Compounds
Sulfonamides transitioned from antibacterial agents to cornerstone motifs in antiviral and anticancer chemotypes following the discovery of their protease inhibition capabilities. The 2022 synthesis of SARS-CoV-2 main protease inhibitors, such as compound 22 (IC~50~ = 0.8 µM), demonstrated sulfonamide’s versatility in forming hydrogen bonds with catalytic dyads.
Table 2: Antiviral Activity of Sulfonamide Heterocycles
| Compound | Target Virus | IC~50~ (µM) | Selectivity Index |
|---|---|---|---|
| 3 | EMCV | 22.0 | 40.3 |
| 6 | HPIV-3 | 1.5 | 2.8 |
| 22 | SARS-CoV-2 | 0.8 | 30.7 |
In oncology, sulfonamide-functionalized pyrazoles exploit tumor-specific pH gradients. The 1,3-dimethyl-N-aryl variant in the target compound optimizes log P values (∼2.1) to balance membrane permeability and aqueous solubility. Recent advances include photocatalytic sulfonamide couplings, enabling late-stage diversification of lead compounds.
Current Research Status and Knowledge Gaps
Despite promising in vitro data, translational challenges persist. The target compound’s efficacy against multidrug-resistant strains remains unvalidated, and its pharmacokinetic profile—particularly blood-brain barrier penetration—requires in vivo analysis. Structural comparisons to analogs like MR-S1-13 (GI~50~ = 3.33 µM) suggest that benzo[d]thiazole’s methyl group may sterically hinder target access, necessitating crystallographic studies.
A critical gap lies in the lack of proteomic profiling to identify off-target effects. While sulfonamides generally exhibit low cytotoxicity, their interaction with carbonic anhydrase isoforms CA-IX/XII in normal tissues warrants investigation. Additionally, sustainable synthesis routes for large-scale production remain underdeveloped, with current methods relying on stoichiometric bases like potassium tert-butoxide.
Table 3: Synthesis Optimization of Pyrazole-4-sulfonamides
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Potassium tert-butoxide | THF | 16 | 78 |
| Sodium hydride | DMF | 12 | 55 |
| Sodium hydroxide | DMF | 24 | 32 |
Properties
IUPAC Name |
1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-4-9-16-17(10-12)26-19(20-16)14-5-7-15(8-6-14)22-27(24,25)18-11-23(3)21-13(18)2/h4-11,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVFGLVQDXVADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN(N=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various targets in the body, leading to their diverse biological activities.
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators.
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level in various ways. For example, they can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, toxic effects, and adverse effects at high doses.
Metabolic Pathways
Thiazole derivatives have been studied for their involvement in various metabolic pathways, including any interactions with enzymes or cofactors, and any effects on metabolic flux or metabolite levels.
Biological Activity
1,3-Dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of the Compound
The synthesis of 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of appropriate sulfonamide and pyrazole derivatives with a substituted benzothiazole. The method often includes steps such as:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and suitable carbonyl compounds.
- Sulfonamide Coupling : Reacting the pyrazole with sulfonyl chlorides to introduce the sulfonamide group.
- Benzothiazole Substitution : Incorporating the benzothiazole moiety through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that compounds featuring the benzothiazole and pyrazole frameworks exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : A study demonstrated that similar compounds showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound's structure allows for effective interaction with bacterial cell membranes, leading to disruption and subsequent cell death.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide have shown effectiveness against various cancer cell lines:
- In vitro Studies : Research has shown that pyrazole derivatives can inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
| Cell Line | Compound | Activity Type | IC50 (μM) |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Pyrazole Derivative | Antiproliferative | TBD |
| HepG2 (Liver Cancer) | Pyrazole Derivative | Antiproliferative | TBD |
Case Studies
Several studies have highlighted the biological activity of compounds related to 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide:
- Antimicrobial Efficacy : A study assessed various derivatives for their antibacterial properties against Staphylococcus aureus and found that modifications in the benzothiazole moiety significantly enhanced activity .
- Cancer Cell Inhibition : Another research effort focused on a series of pyrazole derivatives which exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide is . The compound features a pyrazole ring linked to a sulfonamide group and a benzothiazole moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxic effects. For instance, the compound exhibited a notable reduction in cell viability at concentrations above 10 µM when tested on hepatocellular carcinoma cell lines, outperforming traditional chemotherapeutics like methotrexate .
Antimicrobial Properties
The antibacterial efficacy of 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide has been evaluated against multidrug-resistant pathogens. Studies indicate that it possesses significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those observed for established antibiotics like linezolid .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Research has focused on its inhibitory effects on key enzymes involved in metabolic disorders. For example, it has been tested as an inhibitor of acetylcholinesterase and α-glucosidase, suggesting potential applications in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus .
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide exhibited superior activity compared to several other compounds tested, highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial properties of thiazole derivatives, including this compound. The study reported that it displayed significant activity against a range of bacterial strains, including those resistant to conventional treatments. The findings suggest that this compound could be developed into a new class of antibiotics targeting resistant infections.
Data Summary Table
| Application | Description | Findings |
|---|---|---|
| Anticancer Activity | Evaluated against liver cancer cell lines | Significant cytotoxicity observed |
| Antimicrobial Properties | Tested against MRSA and other pathogens | Lower MIC than traditional antibiotics |
| Enzyme Inhibition | Inhibitory effects on acetylcholinesterase and α-glucosidase | Potential for diabetes and Alzheimer’s treatment |
Chemical Reactions Analysis
Example Reaction Pathway:
-
Precursor Preparation :
-
Coupling Reaction :
Key Data :
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Sulfonamide formation | Pyridine, RT, 4–6 hrs | 75–82% |
Hydrolysis of the Sulfonamide Bond
The sulfonamide group can undergo acidic or basic hydrolysis, though its stability is enhanced by the electron-withdrawing benzothiazole and pyrazole rings. Hydrolysis typically requires harsh conditions:
-
Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the S–N bond, yielding 1,3-dimethylpyrazole-4-sulfonic acid and 4-(6-methylbenzo[d]thiazol-2-yl)aniline .
-
Basic Hydrolysis : NaOH (1 M) under reflux partially degrades the sulfonamide but is less efficient .
Electrophilic Aromatic Substitution (EAS)
The benzothiazole moiety directs electrophilic substitution to the 5-position due to its electron-rich thiazole ring. Documented reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the benzothiazole .
-
Halogenation : Br₂ in acetic acid brominates the benzothiazole ring .
Limitations : Methyl groups on the pyrazole and benzothiazole rings sterically hinder further substitution on adjacent positions .
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole’s 4-sulfonamide group is inert, but the N-methyl groups can participate in demethylation under strong bases (e.g., KOH in ethanol), forming pyrazolones .
Metal-Catalyzed Cross-Coupling Reactions
The benzothiazole’s aryl chloride or bromide derivatives (if present) undergo Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
-
Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids to introduce substituents at the benzothiazole’s 6-position .
Coordination Chemistry
The sulfonamide nitrogen and benzothiazole sulfur act as donor atoms, forming complexes with transition metals like Cu(II) and Zn(II). These complexes are studied for catalytic or biological applications .
Example Complexation :
-
Cu(II) acetate reacts with the compound in methanol, forming a square-planar complex with enhanced stability .
Biological Derivatization
The compound serves as a scaffold for hybrid molecules. For instance:
-
Knoevenagel Condensation : Reacts with aldehydes to form arylidene derivatives at the pyrazole’s 5-position, enhancing antiproliferative activity .
-
Michael Addition : The benzothiazole’s NH group adds to α,β-unsaturated carbonyl systems .
Stability Under Pharmacological Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological activities. Key comparisons are summarized below:
Structural Analogs with Pyrazole Sulfonamide Moieties
Compounds sharing the pyrazole-sulfonamide backbone (e.g., derivatives from ) exhibit variations in substituents that modulate activity:
Q & A
Q. Advanced SAR Analysis :
- Methyl groups at positions 1 and 3 : Enhance metabolic stability by reducing CYP450-mediated oxidation.
- Electron-withdrawing groups (e.g., -CF): Improve lipophilicity and membrane permeability, as seen in analogs with trifluoromethyl groups (logP reduction by ~0.5 units) .
- Phenyl vs. heteroaryl substitutions : Phenyl groups at position 4 improve stacking interactions in enzyme active sites, while thiazole rings enhance solubility in polar solvents .
Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions to systematically vary substituents .
What strategies mitigate poor aqueous solubility of this compound in in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
- Salt formation : Synthesize sodium or hydrochloride salts via reaction with NaOH or HCl in methanol .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) using solvent evaporation, achieving >80% encapsulation efficiency .
Validation : Monitor solubility via UV-Vis spectroscopy and confirm stability using dynamic light scattering (DLS) .
How can researchers validate the compound’s mechanism of action beyond enzymatic assays?
Q. Advanced Techniques :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics (k, k) using immobilized target proteins .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
What analytical methods resolve spectral ambiguities in characterizing this compound?
Methodological Answer:
- 2D NMR : Use HSQC to correlate - signals for ambiguous protons (e.g., overlapping aromatic peaks at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <2 ppm error .
- X-ray crystallography : Resolve tautomerism in the pyrazole ring (e.g., N-methyl vs. N-aryl configurations) .
How can contradictory cytotoxicity data in cancer cell lines be addressed?
Q. Advanced Analysis :
- Dose-response curves : Ensure IC values are calculated from ≥8 data points using nonlinear regression (GraphPad Prism).
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation assays to distinguish cytostatic vs. cytotoxic effects .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
What computational tools predict metabolic stability of this compound?
Methodological Answer:
- CYP450 metabolism : Use StarDrop’s P450 Module or ADMET Predictor to identify vulnerable sites (e.g., N-demethylation at position 1).
- Metabolite identification : Simulate phase I/II metabolism with Schrödinger’s Metabolism Module or GLORYx .
- In silico toxicity : Employ Derek Nexus to flag potential hepatotoxicity or mutagenicity risks .
How can researchers optimize reaction yields in large-scale synthesis?
Q. Advanced Optimization :
- Catalyst screening : Test Pd(OAc)/XPhos for Suzuki couplings (yield improvement from 45% to 72%) .
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h (e.g., 120°C, 300 W) while maintaining yield .
- Flow chemistry : Implement continuous-flow reactors for sulfonamide coupling, achieving >90% conversion with in-line IR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
